molecular formula C21H28N10O14P2 B13710641 (2'OMe-5'P-A)pG

(2'OMe-5'P-A)pG

Cat. No.: B13710641
M. Wt: 706.5 g/mol
InChI Key: XQBFQZRTNDQTOK-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2'OMe-5'P-A)pG is a chemically modified dinucleotide of significant interest in advanced therapeutic oligonucleotide research. This compound features a 2'-O-methyl (2'-OMe) modification on the ribose sugar and a phosphonoacetate (PACE) backbone, combining two powerful modification strategies . The 2'-OMe modification enhances binding affinity to complementary RNA sequences and provides some resistance to nucleases, while the PACE modification, characterized by a carbon-phosphorus bond, offers exceptional nuclease resistance and promotes unassisted cellular uptake of oligonucleotides without the need for transfection agents . This combination is particularly valuable in the field of CRISPR-Cas9 gene editing, where incorporating 2'-OMe-PACE modifications into single-guide RNAs (sgRNAs) has been shown to significantly decrease off-target DNA cleavage while maintaining or even improving on-target efficiency . The negative charge retained by the PACE backbone is a crucial recognition element for nucleic acid binding, distinguishing it from other neutral backbone modifications and ensuring compatibility with biological systems . With a molecular formula of C21H28N10O14P2 and a molecular weight of 706.5 g/mol , this product, available as a TEA salt (CAS 2638447-50-2), is presented for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C21H28N10O14P2

Molecular Weight

706.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H28N10O14P2/c1-40-14-13(8(3-41-46(35,36)37)44-20(14)30-5-26-9-15(22)24-4-25-16(9)30)45-47(38,39)42-2-7-11(32)12(33)19(43-7)31-6-27-10-17(31)28-21(23)29-18(10)34/h4-8,11-14,19-20,32-33H,2-3H2,1H3,(H,38,39)(H2,22,24,25)(H2,35,36,37)(H3,23,28,29,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

XQBFQZRTNDQTOK-XPWFQUROSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O

Origin of Product

United States

Preparation Methods

Preparation of 2'-O-Methyl Nucleoside Phosphoramidites

  • Synthesis of 2'-O-Methyl Nucleosides:
    The starting point involves methylation of the 2'-hydroxyl group of standard nucleosides, typically achieved via methylation reagents such as methyl iodide or dimethyl sulfate under controlled conditions, followed by purification.

  • Phosphoramidite Functionalization:
    The methylated nucleosides are converted into phosphoramidites using chlorophosphite reagents, such as chlorodiisopropylaminophosphine, in the presence of diisopropylethylamine (DIPEA). This process yields 2'-O-methyl nucleoside phosphoramidites, which are stable and suitable for automated synthesis.

Incorporation of 2'-O-Methyl Nucleosides

  • The 2'-O-methyl phosphoramidites are used in standard solid-phase synthesis protocols, with coupling times typically extended to 15 minutes to accommodate steric hindrance caused by the 2'-O-methyl group, as recommended by recent research.

  • Coupling Reagents:
    Dicyclohexylcarbodiimide (DCI) is preferred as an activator, with a coupling time of 15 minutes for optimal yield, as indicated in recent synthesis guidelines.

Phosphoramide Linkage at 5'-Position

The phosphoramide linkage (5'P) is introduced via specialized phosphoramidite reagents designed to incorporate phosphoramide groups during the oligonucleotide chain assembly.

  • Synthesis of 5'-Phosphoramide Nucleotides:
    This involves the use of phosphoramidite reagents bearing phosphoramide functionalities, which are coupled onto the 5'-end of the growing chain during solid-phase synthesis.

  • Coupling Conditions:
    Similar to standard phosphoramidite coupling, with extended reaction times and optimized activators such as DCI or tetrazole, depending on the specific reagent used.

Deprotection and Cleavage Protocols

Given the sensitivity of the 2'-O-methyl and phosphoramide groups, deprotection protocols are carefully optimized:

  • Removal of Protecting Groups:

    • The support is pre-treated with 1.5% DBU in anhydrous acetonitrile for 60 minutes at room temperature to remove cyanoethyl protecting groups from phosphate moieties.
    • The oligonucleotide is then cleaved from the solid support using methylamine (40%) at room temperature for 2 hours, which effectively removes base-labile protecting groups without degrading the 2'-O-methyl modifications.
  • Avoidance of Harsh Conditions:
    The use of methylamine and mild deprotection conditions prevents degradation of the 2'-O-methyl groups and phosphoramide linkages, maintaining the integrity of the final product.

Purification and Analysis

  • Purification:
    The crude oligonucleotide is purified via GlenPak™ or HPLC using reverse-phase columns, ensuring removal of truncated sequences and side-products.

  • Analysis:

    • RP HPLC and capillary electrophoresis confirm purity.
    • Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and integrity, with adjustments to MS parameters (such as lower voltage) reducing artifacts like decarboxylation.

Research Findings and Optimization Strategies

Recent studies emphasize the importance of optimized coupling times, choice of activators, and deprotection conditions:

Parameter Recommended Range Notes
Coupling time 15 minutes For 2'-O-methyl phosphoramidites, to ensure complete coupling
Activator Dicyclohexylcarbodiimide (DCI) Preferred for high efficiency
Deprotection Methylamine (40%) at room temperature Gentle conditions preserve modifications
Support pre-treatment 1.5% DBU in acetonitrile, 60 minutes Removes cyanoethyl groups effectively

Chemical Reactions Analysis

Types of Reactions

(2’OMe-5’P-A)pG undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups in the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often to introduce new functional groups or labels.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 2’-O-methyl-5’-phosphoryladenosine-3’,5’-guanosine oxide, while substitution reactions can introduce fluorescent labels or other functional groups.

Scientific Research Applications

(2’OMe-5’P-A)pG has a wide range of applications in scientific research:

    Chemistry: It is used in the study of nucleotide analogs and their chemical properties.

    Biology: The compound is used to investigate mRNA capping, RNA stability, and the mechanisms of RNA processing.

    Industry: The compound is used in the production of synthetic RNA molecules for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of (2’OMe-5’P-A)pG involves its incorporation into RNA molecules. The 2’-O-methyl group provides resistance to nucleolytic degradation, enhancing the stability of the RNA. The 5’-phosphate group plays a crucial role in the capping process, protecting the RNA from exonuclease activity and facilitating its recognition by the cellular machinery. The compound interacts with various molecular targets, including cap-binding proteins and enzymes involved in RNA processing.

Comparison with Similar Compounds

(2'OMe-5'P-A)pU

  • Structure : Differs from “(2'OMe-5'P-A)pG” by replacing guanine (G) with uracil (U).
  • Applications : Used in siRNA constructs where Uracil pairing is critical for target specificity .

(2'OMe-5'P-G)pG

  • Structure : Contains guanine at both nucleobase positions, with a 2'-OMe modification on the first G.
  • Properties : Increased stacking interactions enhance thermal stability but may reduce translational efficiency in mRNA due to excessive G-quadruplex formation .

3'-OMe-GDP

  • Structure: Features a 3'-O-methyl group on guanosine diphosphate (GDP) instead of 2'-OMe.
  • Properties : The 3'-OMe group confers distinct ribose conformation, altering RNA polymerase binding affinity compared to 2'-OMe derivatives .

Functional Analogues

m7GTP (7-Methylguanosine Triphosphate)

  • Structure : A 5'-capping agent with a 7-methylguanine base and triphosphate group.
  • Comparison : Unlike “this compound,” m7GTP is critical for eukaryotic mRNA translation initiation but lacks nuclease resistance due to unmodified ribose .

2'-Fluoro Nucleotides (e.g., 2'-F-dU)

  • Structure : Substitutes 2'-OH with fluorine instead of methyl.
  • Comparison : 2'-Fluoro modifications provide superior binding affinity to complementary RNA but may induce cytotoxicity in long-term therapies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (Da) Key Modifications Applications Stability vs. Nucleases
This compound C₂₁H₂₈N₁₀O₁₄P₂ 706.45 2'-OMe, 5'-phosphate mRNA therapeutics, siRNA High
(2'OMe-5'P-A)pU C₂₀H₂₆N₉O₁₅P₂ 683.39 2'-OMe, Uracil base RNAi, diagnostics Moderate
3'-OMe-m7GDP C₁₁H₁₈N₅O₁₁P₂ 457.22 3'-OMe, 7-methylguanine Translational regulation Low
m7GTP C₁₀H₁₆N₅O₁₄P₃ 523.18 7-methylguanine, triphosphate mRNA capping Low
2'-F-dU C₉H₁₂FN₂O₆ 270.21 2'-Fluoro Antiviral therapies High

Data sourced from synthetic product catalogs and spectroscopic analyses .

Key Research Findings

Stability : 2'-OMe modifications in “this compound” extend oligonucleotide half-life in serum by >24 hours, outperforming 2'-Fluoro and unmodified counterparts .

Thermodynamic Effects : The 2'-OMe group increases melting temperature (Tm) by 2–4°C in RNA duplexes, while 3'-OMe-GDP disrupts helix formation due to steric hindrance .

Toxicity: 2'-OMe nucleotides exhibit lower immunogenicity compared to 2'-F analogs, making them preferable for in vivo applications .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing (2'OMe-5'P-A)pG, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves solid-phase phosphoramidite chemistry, with 2'-O-methyl modifications introduced during oligonucleotide assembly. Critical parameters include coupling efficiency (monitored via trityl assays), oxidation steps for phosphate linkage stabilization, and deprotection conditions (e.g., ammonium hydroxide treatment at 55°C for 12–16 hours). Yield optimization requires iterative adjustments to molar ratios (e.g., 1.5–2.0 equivalents of activator) and reaction time (3–5 minutes per coupling cycle). Purity is assessed via reversed-phase HPLC with C18 columns, using gradients of acetonitrile in triethylammonium acetate buffer .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (±1 Da tolerance).
  • NMR : ¹H and ³¹P NMR to verify 2'-O-methylation (δ ~3.4–3.6 ppm for methyl protons) and phosphodiester bond integrity (δ ~-0.5 to 0.5 ppm for ³¹P).
  • CD Spectroscopy : Assess secondary structure; deviations from canonical A-form RNA suggest misfolding.
  • Table 1 : Key Analytical Parameters
TechniqueCritical ParametersReference
HPLCColumn: C18; Buffer: TEAA/ACN
MSIonization: ESI; Resolution: ≥10,000

Q. How can researchers evaluate the stability of this compound under physiological conditions?

  • Methodological Answer : Stability assays involve incubating the compound in simulated biological fluids (e.g., serum-containing media at 37°C). Aliquots are collected at timed intervals (0, 1, 4, 24 hours) and analyzed via HPLC or gel electrophoresis. Degradation kinetics are modeled using first-order rate equations. Controls include unmodified RNA analogs and nuclease-free buffers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake efficiency or off-target effects. To address this:

Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–10 µM) using standardized viability assays (MTT/CellTiter-Glo).

Uptake Quantification : Use fluorescently tagged analogs with flow cytometry.

Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment.

  • Data Interpretation : Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) and cross-validate with orthogonal assays (e.g., qPCR for target genes) .

Q. How can researchers design experiments to elucidate the structure-function relationship of the 2'-O-methyl modification in this compound?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with varying modifications (e.g., 2'-F, 2'-H) and compare thermal stability (via UV melting curves) and protein-binding affinity (SPR or ITC).
  • Mutagenesis Screens : Pair chemical probing (SHAPE-MaP) with functional assays to map critical modification sites.
  • Table 2 : Key Variables in Structure-Function Studies
VariableImpactControl
Modification PositionAlters base pairingUnmodified RNA
Solvent ConditionsAffects foldingBuffers with Mg²⁺/K⁺

Q. What are the best practices for validating in vivo efficacy of this compound while minimizing off-target effects?

  • Methodological Answer :

Animal Models : Use transgenic systems (e.g., luciferase reporters) to monitor target engagement in real time.

Biodistribution Studies : Radiolabel the compound (³²P or fluorophores) and quantify accumulation in tissues via PET/CT or ex vivo imaging.

Toxicity Screens : Assess liver/kidney function markers (ALT, BUN) and immune activation (cytokine profiling).

  • Ethical Considerations : Adhere to ARRIVE guidelines for preclinical studies and include sham-treated controls .

Data Analysis & Reporting

Q. How should researchers address conflicting results between computational predictions and experimental data for this compound's binding affinity?

  • Methodological Answer :

  • Re-evaluate Models : Adjust force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations.
  • Experimental Replication : Repeat binding assays (e.g., SPR) with stricter buffer standardization (pH, ionic strength).
  • Meta-Analysis : Compare results with published datasets using tools like Rosetta or HADDOCK to identify consensus binding modes .

Q. What frameworks ensure rigorous formulation of hypotheses when studying this compound's mechanism of action?

  • Methodological Answer : Apply the PICO framework :

  • P opulation: Target cell type (e.g., hepatocytes).
  • I ntervention: Dose/concentration of this compound.
  • C omparison: Untreated or scramble-sequence controls.
  • O utcome: Quantifiable metrics (e.g., IC₅₀, mRNA knockdown).
  • Ethical Alignment : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

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